N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide
Description
N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide is a heterocyclic compound featuring a pyrrolidine ring fused to a pyridine moiety substituted with a 3-methyl-1,2,4-oxadiazole group. The 2-furamide substituent is attached to the pyrrolidine nitrogen.
Properties
IUPAC Name |
N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-11-19-17(25-21-11)13-4-2-7-18-15(13)22-8-6-12(10-22)20-16(23)14-5-3-9-24-14/h2-5,7,9,12H,6,8,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURFMJOAPMQMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The pyridine and pyrrolidine rings are then introduced through nucleophilic substitution reactions. The final step involves coupling the pyrrolidine derivative with 2-furoyl chloride to form the furanamide group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can act against various bacterial strains, suggesting that N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide may possess similar activities. The presence of the pyridine and furan rings enhances the compound's interaction with microbial targets, potentially leading to effective treatments for infections .
Anticancer Properties
The compound's structural components may contribute to anticancer activity. Analogous compounds have demonstrated efficacy against various cancer cell lines, including breast and prostate cancer cells. The integration of oxadiazole and pyridine rings is believed to facilitate interactions with cellular pathways involved in tumor growth and proliferation .
Enzyme Inhibition
Recent studies on related compounds have highlighted their potential as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases and mood disorders. The inhibition of this enzyme by similar oxadiazole derivatives suggests that this compound could be explored for therapeutic applications in treating depression and anxiety disorders .
Neuroprotective Effects
Given its structural characteristics, there is potential for neuroprotective applications. Compounds with similar frameworks have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative conditions .
Polymeric Materials
The unique chemical structure of this compound may also find applications in material science, particularly in the development of polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices could lead to materials with tailored functionalities for specific industrial applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. The results indicated that modifications to the oxadiazole ring could enhance activity levels. This finding provides a basis for exploring N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-y]-2-furamide as a candidate for further antimicrobial development .
Case Study 2: Anticancer Activity
In vitro studies on pyridine-based compounds revealed their ability to inhibit cancer cell proliferation through apoptosis induction. The findings suggest that N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-y]pyrrolidin}-2-furamide may also exhibit similar anticancer properties, warranting further investigation into its mechanisms of action against specific cancer types .
Mechanism of Action
The mechanism of action of N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
- N-{[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide () Core Structure: Replaces the pyridine-pyrrolidine system with a [1,2,4]triazolo[4,3-a]pyridine scaffold. Molecular Formula: C₁₅H₁₂N₆O₃ (MW 324.30) vs. the target compound’s likely higher molecular weight (~365–370 g/mol inferred from ).
- Navacaprant () Core Structure: Quinoline substituted with 3-methyl-1,2,4-oxadiazole and piperidine-4-amine. Molecular Formula: C₂₅H₃₂FN₅O₂ (MW 477.56). Key Differences: The extended quinoline system increases hydrophobicity and molecular weight, likely affecting blood-brain barrier penetration compared to the smaller pyridine-pyrrolidine framework in the target compound .
Pyrimidine and Dihydropyridine Derivatives ()
- 5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5d, ) Core Structure: Pyrimidine-oxadiazole hybrid with a nitro group. Properties: Higher electron deficiency due to the nitro substituent, which may enhance reactivity or binding to electron-rich biological targets.
Piperidine vs. Pyrrolidine Derivatives ()
- N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide ()
- Core Structure : Piperidine (6-membered ring) instead of pyrrolidine (5-membered).
- Impact : Piperidine’s increased ring size may enhance conformational flexibility and alter steric interactions with biological targets compared to the more constrained pyrrolidine in the target compound. Molecular weight: 365.40 vs. ~370 g/mol (estimated for the target) .
Physicochemical and Pharmacological Insights
Biological Activity
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H16N4O3
- Molecular Weight : 288.30 g/mol
Research indicates that compounds similar to this compound often exhibit their biological effects through interactions with specific molecular targets. For instance, the oxadiazole moiety is known to influence cell signaling pathways and may act as a modulator in various biological systems .
Antitumor Activity
Several studies have highlighted the antitumor potential of compounds containing oxadiazole and pyridine structures. For example, a related compound demonstrated significant inhibition of cell proliferation in folate receptor-expressing tumor cells. The mechanism involved the depletion of ATP pools through dual inhibition pathways affecting nucleotide biosynthesis .
Antimicrobial Properties
Compounds with similar structural features have shown promising antimicrobial activity. A study reported that oxadiazole derivatives exhibited effective antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was essential for enhancing this activity .
In Vivo Studies
In vivo assessments have indicated that derivatives of this compound can reduce tumor growth in animal models. The administration of such compounds resulted in significant tumor size reduction compared to control groups, suggesting their potential as therapeutic agents .
Table 1: Summary of Biological Activities
Table 2: Structure Activity Relationship (SAR) Insights
| Compound Structure | Key Modifications | Biological Effect |
|---|---|---|
| Pyridine + Oxadiazole | Electron-withdrawing groups | Enhanced antimicrobial activity |
| Oxadiazole derivative | Substituents at C5 position | Increased antitumor efficacy |
Case Studies
- Antitumor Efficacy in Folate Receptor Positive Cells :
- Antimicrobial Testing :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide, and what experimental conditions are critical for yield optimization?
- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. A representative procedure involves reacting a pyrrolidine intermediate with 3-methyl-1,2,4-oxadiazol-5-yl pyridine derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at room temperature. Stirring duration (12–24 hours) and stoichiometric ratios (1:1.1 for nucleophile:electrophile) are critical for yields >70% .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography with ethyl acetate/hexane gradients.
Q. How can researchers structurally characterize this compound, and what analytical techniques are most reliable?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm backbone connectivity and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography (if crystalline) to resolve stereochemistry and confirm the oxadiazole-pyridine-pyrrolidine linkage .
Q. What in vitro assays are recommended for initial bioactivity screening of this compound?
- Methodology : Prioritize target-specific assays based on structural motifs:
- Kinase inhibition assays (e.g., EGFR, PI3K) due to the oxadiazole moiety’s affinity for ATP-binding pockets.
- Cellular viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–50 µM.
- Solubility and stability testing in PBS (pH 7.4) and simulated gastric fluid to assess drug-likeness .
Advanced Research Questions
Q. How can computational modeling improve the synthesis and reactivity of this compound’s oxadiazole-pyrrolidine core?
- Methodology : Employ density functional theory (DFT) to:
- Calculate transition-state energies for key steps (e.g., cyclization to form the oxadiazole ring).
- Predict regioselectivity in pyridine-pyrrolidine coupling using Fukui indices.
- Pair computational results with experimental validation via kinetic studies (e.g., varying temperature/pH) .
Q. What strategies address low yields in the final coupling step due to steric hindrance from the pyrrolidine moiety?
- Methodology :
- Microwave-assisted synthesis (100–150°C, 30–60 min) to enhance reaction kinetics.
- Protecting group strategies : Temporarily protect the pyrrolidine nitrogen with Boc groups to reduce steric bulk, followed by deprotection with TFA .
- Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings with boronic ester derivatives of the oxadiazole ring.
Q. How can contradictory bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be resolved?
- Methodology :
- Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (using liver microsomes), and CYP450 inhibition.
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester-linked substituents) to improve bioavailability.
- Structure-activity relationship (SAR) studies : Systematically vary the furanamide or oxadiazole substituents and correlate changes with activity .
Q. What mechanistic insights explain the compound’s interaction with biological targets like kinases or GPCRs?
- Methodology :
- Molecular dynamics (MD) simulations : Model ligand-receptor binding over 100–200 ns trajectories to identify critical hydrogen bonds/π-π interactions.
- Cryo-EM or X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., EGFR kinase domain).
- Alanine scanning mutagenesis : Validate predicted binding residues (e.g., Lys721 in EGFR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
